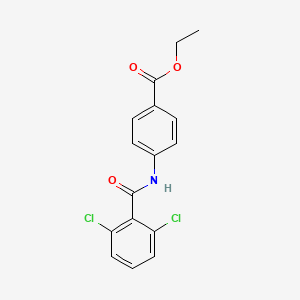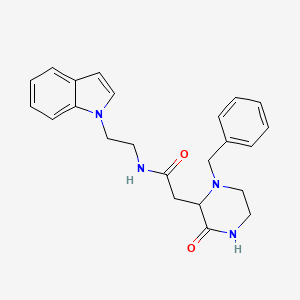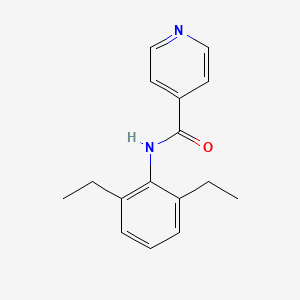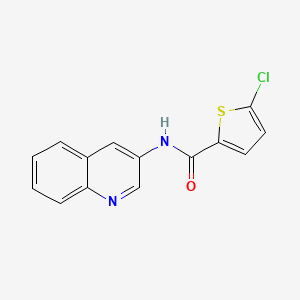
3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline is a complex organic compound that features a morpholine ring, a thiophene ring, and a chloroaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Morpholine Ring: This step involves the reaction of diethanolamine with a suitable chlorinating agent to form morpholine.
Introduction of the Chloroaniline Moiety: This step involves the chlorination of aniline to form 3-chloroaniline.
Coupling with Thiophene: The final step involves the coupling of 3-chloroaniline with thiophene-2-carbaldehyde in the presence of a reducing agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include sodium azide and potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can lead to amines.
Aplicaciones Científicas De Investigación
3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate. It may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers or coatings.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The morpholine ring and thiophene moiety are often involved in interactions with biological molecules, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-4-(morpholin-4-yl)aniline: Lacks the thiophene moiety, which may affect its biological activity.
4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline: Lacks the chloro group, which may influence its reactivity and interactions.
3-chloro-N-(thiophen-2-ylmethyl)aniline: Lacks the morpholine ring, which may alter its chemical properties.
Uniqueness
3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of all three functional groups: the chloroaniline moiety, the morpholine ring, and the thiophene ring. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-chloro-4-morpholin-4-yl-N-(thiophen-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c16-14-10-12(17-11-13-2-1-9-20-13)3-4-15(14)18-5-7-19-8-6-18/h1-4,9-10,17H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKACBZOTLOOORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-thienyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5640215.png)
![4-(2-{4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5640223.png)

![(3R*,4S*)-1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5640235.png)
![2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B5640236.png)
![[5-[[Benzyl(methyl)amino]methyl]-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B5640241.png)

![3-(4-methylphenyl)-N-{2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5640253.png)

![N,N-diethyl-N-[4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)phenyl]amine](/img/structure/B5640266.png)
![Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B5640280.png)
![2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE](/img/structure/B5640286.png)


